Sulfo-Cyanine7 NHS ester

Descripción general

Descripción

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared, amine-reactive dye . It is an improved analog of Cy7® fluorophore with a quantum yield improved by 20%, and higher photostability . This fluorescent dye is especially useful for NIR imaging . The dye allows the preparation of sulfo-Cyanine7-labeled biomolecules, such as proteins, with ease .

Synthesis Analysis

The synthesis of this compound involves the reaction of the dye with N-hydroxysuccinimide (NHS) esters . The reaction results in the formation of amine-reactive succinimide esters .Molecular Structure Analysis

The molecular formula of this compound is C41H47KN3O10S2 . The molecular weight is 845.1 g/mol .Chemical Reactions Analysis

The this compound reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This reaction is used for labeling or crosslinking peptides and proteins .Physical and Chemical Properties Analysis

This compound is a dark green powder . It is soluble in water, DMF, and DMSO . The topological polar surface area is 198 Ų .Aplicaciones Científicas De Investigación

Bioimagen

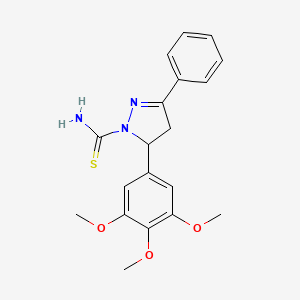

Sulfo-Cyanine7 NHS ester: se utiliza ampliamente en la bioimagen debido a sus propiedades de infrarrojo cercano (NIR). Es un análogo mejorado del fluoróforo Cy7® con un rendimiento cuántico mejorado en un 20% y una mayor fotoestabilidad {svg_1}. Este colorante es particularmente útil para la imagenología NIR, que aprovecha la transparencia de los tejidos biológicos a longitudes de onda específicas. No es destructivo y permite el monitoreo de moléculas etiquetadas en organismos vivos {svg_2}.

Diseño de fármacos

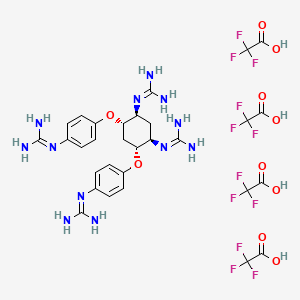

En el diseño de fármacos, This compound permite el etiquetado de biomoléculas, como proteínas, que se pueden utilizar en varios experimentos relacionados con el descubrimiento de fármacos {svg_3}. Su alta solubilidad en agua lo hace ideal para etiquetar proteínas delicadas y aquellas propensas a la desnaturalización {svg_4}.

Dispersión Raman mejorada por superficie (SERS)

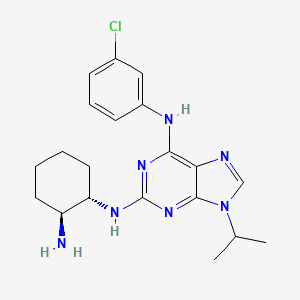

El compuesto se utiliza en SERS para estudiar el comportamiento óptico de las cianinas adsorbidas en nanopartículas de oro {svg_5}. Esta aplicación es crucial para predecir la respuesta óptica de las etiquetas y desarrollar nuevos tipos de etiquetas ópticas con tintes de cianina combinados con nanopartículas plasmónicas {svg_6}.

Informe sensorial

This compound: sirve como un reportero sensorial en etiquetas SERS. Estas etiquetas pueden determinar el pH intracelular, el contenido de oxígeno y la temperatura observando cambios en el espectro SERS en respuesta a parámetros fisicoquímicos locales {svg_7}.

Informe reactivo

Los colorantes funcionalizados como This compound son atractivos para desarrollar etiquetas SERS con reporteros reactivos. Cuando se colocan cerca de un núcleo plasmónico, su fluorescencia se apaga, lo que es beneficioso para las observaciones de dispersión Raman sin interferencias {svg_8}.

Investigación de nanopartículas

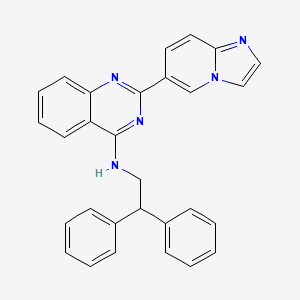

Este compuesto es fundamental en la investigación de nanopartículas, especialmente en la creación de sistemas híbridos que incluyen nanopartículas de oro o plata con moléculas reportadoras. Estos sistemas se utilizan para aplicaciones de bioimagen y detección {svg_9}.

Biología molecular

En biología molecular, This compound se utiliza para preparar biomoléculas etiquetadas para su posterior uso en experimentos, como el estudio de interacciones proteicas y dinámica dentro de las células {svg_10}.

Estudios de fotoestabilidad

Debido a su fotoestabilidad mejorada, This compound es un excelente sujeto para estudios de fotoestabilidad, que son esenciales para aplicaciones de imagenología a largo plazo y experimentos que requieren etiquetado fluorescente estable {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .

Mode of Action

This compound is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .

Pharmacokinetics

It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .

Result of Action

The result of this compound action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .

Safety and Hazards

Direcciones Futuras

The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .

Análisis Bioquímico

Biochemical Properties

Sulfo-Cyanine7 NHS ester plays a crucial role in biochemical reactions due to its ability to label biomolecules. This compound interacts with proteins, enzymes, and other biomolecules through its amine-reactive succinimide ester group. The interaction typically involves the formation of a stable amide bond between the ester group of this compound and the amine group of the target biomolecule. This labeling process is essential for tracking and studying the behavior of biomolecules in various biochemical assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it enables researchers to monitor cell function, including cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound make it particularly useful for imaging and tracking cellular processes in real-time, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of amide bonds. This interaction allows the compound to label proteins and other biomolecules, facilitating their detection and analysis. The fluorescent properties of this compound enable researchers to visualize the labeled biomolecules, providing a powerful tool for studying molecular interactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescent properties may degrade over time, affecting the accuracy of long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound’s labeling capabilities allow researchers to study metabolic flux and changes in metabolite levels in response to different experimental conditions. By tracking the labeled biomolecules, researchers can gain insights into the metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s water solubility and fluorescent properties enable it to be efficiently transported and localized within specific cellular compartments. This localization is crucial for studying the distribution and accumulation of labeled biomolecules in various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization allows researchers to study the behavior and interactions of labeled biomolecules in different subcellular environments, providing valuable insights into cellular function and regulation .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] } | |

Número CAS |

1603861-95-5 |

Fórmula molecular |

C41H46KN3O10S |

Peso molecular |

844.05 |

Nombre IUPAC |

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |

Clave InChI |

CURNAWIXNAMTKN-UHFFFAOYSA-M |

SMILES |

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)